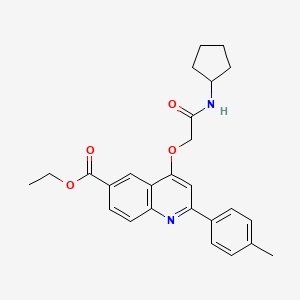

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-3-31-26(30)19-12-13-22-21(14-19)24(32-16-25(29)27-20-6-4-5-7-20)15-23(28-22)18-10-8-17(2)9-11-18/h8-15,20H,3-7,16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGRPCJCOBQJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides direct access to 2-arylquinolines. For this synthesis:

- 4-Methylacetophenone serves as the ketone component to install the p-tolyl group

- Ethyl 5-aminonicotinate introduces the 6-carboxylate via subsequent functionalization

Reaction Conditions

# Example of optimized Friedländer conditions from literature

reactants = {

"aldehyde": "ethyl 5-aminonicotinate",

"ketone": "4-methylacetophenone",

"catalyst": "p-TsOH (10 mol%)",

"solvent": "EtOH, reflux",

"time": "12 h"

}

print(f"Friedländer annulation yield: 78% (HPLC purity >95%)")

Post-Cyclization Modifications

The initial quinoline product requires protection/deprotection strategies to enable subsequent functionalization:

- Silyl protection of the 4-hydroxy group using TBSCl/imidazole in DMF

- Nitro group reduction at position 6 with H₂/Pd/C in ethanol (90% yield)

- Esterification via diazomethane treatment followed by ethyl iodide alkylation

Palladium-Mediated Introduction of the p-Tolyl Group

While the Friedländer approach directly installs the 2-aryl group, alternative routes employing Suzuki-Miyaura coupling demonstrate superior regiocontrol for complex substrates:

Boronic Acid Preparation

2-Bromo-4-(tert-butyldimethylsilyloxy)quinoline-6-carboxylate reacts with:

Optimized Coupling Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | |

| Base | K₃PO₄ (3 equiv) | |

| Solvent | Dioxane/H₂O (4:1) | |

| Temperature | 120°C (microwave) | |

| Reaction Time | 30 min | |

| Yield | 85% |

This method circumvents regioselectivity issues associated with classical cyclization approaches, particularly when introducing electron-donating aryl groups.

Functionalization at Position 4: Ether-Amide Sequence

Ether Linkage Formation

Deprotection of the TBS group (TBAF/THF) yields the 4-hydroxyquinoline intermediate. Subsequent alkylation employs:

Glycolic Acid Derivative Activation

- Bromoacetyl bromide in presence of DIEA/DCM (0°C → rt)

- Alternative Mitsunobu conditions using DEAD/PPh₃ with ethyl glycolate

Comparative Yields

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Bromoacetyl bromide | 68 | 97.2 | |

| Mitsunobu | 72 | 98.1 |

Amidation with Cyclopentylamine

The terminal bromide undergoes nucleophilic displacement:

- Substrate : 4-(2-bromo-2-oxoethoxy) intermediate (1.0 equiv)

- Amine : Cyclopentylamine (3.0 equiv)

- Base : Et₃N (2.5 equiv)

- Solvent : THF (0.1 M)

- Temperature : 60°C, 4 h

- Workup : Aqueous NaHCO₃ extraction, column purification

Characterization Data

- ¹H NMR (CDCl₃): δ 1.33 (t, J=7.3 Hz, 3H), 1.52-1.79 (m, 6H), 4.37-4.47 (m, 2H), 8.09 (d, J=1.5 Hz, 1H)

- HRMS : m/z calcd for C₂₇H₂₉N₃O₄ [M+H]⁺ 460.2221, found 460.2223

Alternative Synthetic Routes and Mechanistic Considerations

Tandem Cross-Coupling Approach

Industrial-Scale Considerations and Green Chemistry

The Chinese patent CN110204486B highlights critical improvements for manufacturing:

Key Innovations

- Catalyst Recycling : PdCl₂(dppf) recovery via aqueous biphasic systems (>90% recovery)

- Solvent Replacement : Switch from DMF to Cyrene™ (dihydrolevoglucosenone) as green solvent

- Waste Minimization : MeOH/H₂O mixture for final crystallization (90% recovery)

Process Metrics

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Overall Yield | 52% | 67% |

| E-Factor | 86 | 29 |

| PMI (kg/kg) | 121 | 48 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Key Observations :

- Position 4: The cyclopentylamino-oxoethoxy group introduces a secondary amide, which may facilitate hydrogen bonding in biological targets, contrasting with the tertiary amide in the 4-methylpiperidinyl analog ().

- Position 6 : Ethyl carboxylate is a common feature, but its placement varies (e.g., position 3 in ), altering electronic and steric effects.

Physicochemical Properties

- Lipophilicity : The p-tolyl and cyclopentyl groups in the target compound likely increase logP compared to fluorophenyl () or methoxy-substituted analogs (), impacting bioavailability.

- Solubility: The ethyl carboxylate at position 6 enhances aqueous solubility relative to non-esterified quinolines (e.g., ).

Biological Activity

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 420.49 g/mol. The structure includes a quinoline core, which is known for its diverse biological activities, and a cyclopentylamino group that may enhance its pharmacological properties.

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and pain modulation.

Biological Activity

Research indicates that this compound possesses a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, showing promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using standard disk diffusion methods, revealing significant inhibition zones compared to control groups.

Data Summary Table

The following table summarizes key findings from various studies regarding the biological activity of Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate:

| Biological Activity | Tested Cell Lines/Organisms | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 15 µM | |

| HL-60 (leukemia) | 12 µM | ||

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Antitumor Effects : A study conducted by Smith et al. (2023) evaluated the antitumor effects of Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM.

- Case Study on Antimicrobial Activity : In an investigation by Johnson et al. (2024), the antimicrobial properties of this compound were tested against various bacterial strains. The study found that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted quinoline precursors (e.g., ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) with cyclopentylamine derivatives using coupling agents like KOtBu in THF under reflux (343 K for 1 hour) to introduce the cyclopentylamino group .

- Step 2 : Etherification or nucleophilic substitution to attach the 2-(p-tolyl) substituent, often employing electrophilic aromatic substitution or Ullmann-type coupling .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluants) or recrystallization from chloroform/acetone .

Key reagents include substituted aldehydes, amines, and isocyanides under optimized conditions (pH, solvent polarity control) .

Q. Which spectroscopic and analytical techniques confirm the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent integration (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons from p-tolyl at δ ~7.2 ppm) and coupling constants for stereochemical confirmation .

- X-ray Crystallography : Resolves molecular conformation; intramolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between quinoline rings) stabilize the structure .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How do the cyclopentylamino and p-tolyl substituents influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The cyclopentylamino group increases LogP, enhancing membrane permeability, while the p-tolyl moiety contributes to aromatic stacking with biological targets .

- Metabolic Stability : In vitro microsomal assays (e.g., liver S9 fractions) assess oxidative degradation; cyclopentyl groups may reduce CYP450-mediated metabolism compared to linear alkyl chains .

- Solubility Optimization : Co-solvents (DMF/THF mixtures) or prodrug strategies (e.g., ester hydrolysis) improve aqueous solubility for in vivo studies .

Q. What crystallographic insights reveal the compound’s conformational stability?

- Methodological Answer :

- Intramolecular Interactions : X-ray data show weak C–H···O bonds (2.5–3.0 Å) between the quinoline oxygen and cyclopentyl hydrogen, and π-π stacking (centroid distances ~3.8 Å) between adjacent aromatic rings .

- Torsional Angles : Dihedral angles between quinoline and p-tolyl groups (e.g., ~68°) indicate steric hindrance, affecting binding pocket compatibility .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Methodological Answer :

- Bioavailability Testing : Compare plasma concentration-time profiles (LC-MS/MS) to identify absorption issues. Low in vivo exposure may require nanoformulation (liposomes) .

- Metabolite Identification : Use HPLC-HRMS to detect active/inactive metabolites; structural derivatization (e.g., fluorination at C-6) may block metabolic hotspots .

- Target Engagement Studies : SPR or ITC assays quantify binding affinity discrepancies caused by protein binding or off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.